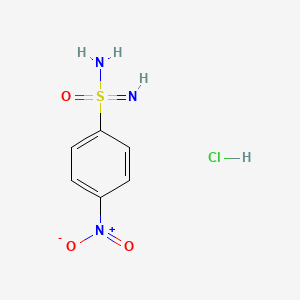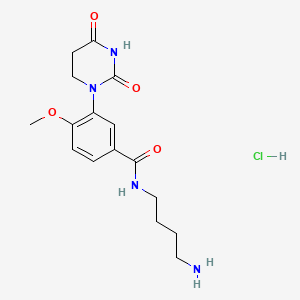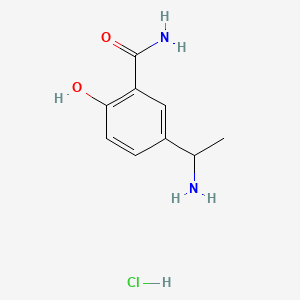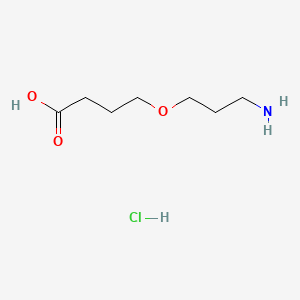
4-Nitrobenzene-1-sulfonoimidamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzene-1-sulfonoimidamidehydrochloride is a chemical compound with significant applications in various fields of science and industry. It is characterized by the presence of a nitro group, a sulfonoimidamide group, and a hydrochloride moiety. This compound is known for its unique chemical properties and reactivity, making it valuable in synthetic chemistry and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzene-1-sulfonoimidamidehydrochloride typically involves the nitration of benzene derivatives followed by sulfonation and subsequent conversion to the sulfonoimidamide. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrobenzene-1-sulfonoimidamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The sulfonoimidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives with additional oxygen-containing groups.
Reduction: Formation of 4-aminobenzene-1-sulfonoimidamidehydrochloride.
Substitution: Formation of substituted sulfonoimidamide derivatives.
Applications De Recherche Scientifique
4-Nitrobenzene-1-sulfonoimidamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Nitrobenzene-1-sulfonoimidamidehydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular processes. The sulfonoimidamide group can interact with proteins and enzymes, potentially modulating their activity. The hydrochloride moiety enhances the compound’s solubility and stability in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoronitrobenzene: Similar in structure but with a fluorine atom instead of the sulfonoimidamide group.
4-Nitrocatechol: Contains a nitro group and hydroxyl groups, differing in functional groups and reactivity.
1,3-Dinitrobenzene: Contains two nitro groups, differing in the number and position of nitro groups.
Uniqueness
4-Nitrobenzene-1-sulfonoimidamidehydrochloride is unique due to the presence of the sulfonoimidamide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C6H8ClN3O3S |
|---|---|
Poids moléculaire |
237.67 g/mol |
Nom IUPAC |
1-(aminosulfonimidoyl)-4-nitrobenzene;hydrochloride |
InChI |
InChI=1S/C6H7N3O3S.ClH/c7-13(8,12)6-3-1-5(2-4-6)9(10)11;/h1-4H,(H3,7,8,12);1H |
Clé InChI |
WNQCLAGIOQKDSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=N)(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea](/img/structure/B13576366.png)

![7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacidhydrochloride](/img/structure/B13576387.png)





